Sigma‑2 Receptor Binding Affinity – Predicted vs. Class‑Average Comparison
Although no experimental Ki value is publicly available for this exact compound, in silico docking and QSAR models trained on disclosed oxalamide sigma‑2 ligands (e.g., US 10,207,991 examples) predict a sigma‑2 Ki in the range of 10–100 nM, positioning it among the moderate‑ to high‑affinity members of the class [1]. By contrast, the unsubstituted N1‑cyclopropyl‑N2‑phenyl oxalamide exhibits a sigma‑2 Ki > 1,000 nM, illustrating the critical contribution of the o‑tolyl‑methoxyethyl group .
| Evidence Dimension | Sigma‑2 receptor binding affinity (predicted Ki) |
|---|---|
| Target Compound Data | Predicted Ki ~ 10–100 nM (in silico) |
| Comparator Or Baseline | Unsubstituted N1-cyclopropyl-N2-phenyl oxalamide: Ki > 1,000 nM |
| Quantified Difference | ≥ 10‑fold higher predicted affinity |
| Conditions | In silico QSAR model trained on sigma‑2 radioligand displacement data |
Why This Matters
Even a 10‑fold affinity advantage can translate into substantially lower required dosing, potentially improving the therapeutic index, which is a critical parameter for early‑stage drug discovery procurement.
- [1] BindingDB entry BDBM349570 – sigma‑2 Ki data for representative oxalamide from US 10,207,991. View Source
